molecular formula C17H12N2O3 B1347517 2-(2-Phenylimidazole-1-carbonyl)benzoic acid CAS No. 302602-94-4

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

Cat. No.: B1347517
CAS No.: 302602-94-4
M. Wt: 292.29 g/mol
InChI Key: CGERIIAODKVBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves the formation of the imidazole ring and subsequent functionalization. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Phenylimidazole-1-carbonyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often complex and depend on the specific context of the research.

Comparison with Similar Compounds

2-(2-Phenylimidazole-1-carbonyl)benzoic acid can be compared with other similar compounds, such as benzimidazole derivatives and other imidazole-based compounds. These compounds share structural similarities but differ in their functional groups and specific applications. For example, benzimidazole derivatives are commonly used in pharmaceuticals for their antifungal and antiparasitic properties . The uniqueness of this compound lies in its specific functionalization, which allows for unique interactions and applications in scientific research .

Properties

IUPAC Name

2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGERIIAODKVBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356741
Record name 2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302602-94-4
Record name 2-(2-phenylimidazole-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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